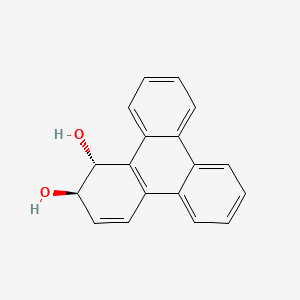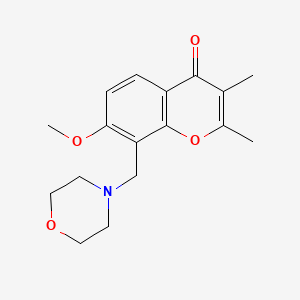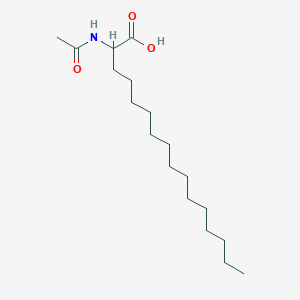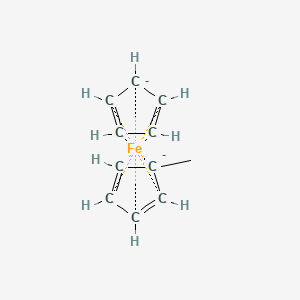![molecular formula C22H26O4Zn B13750569 Zinc bis[butylbenzoate] CAS No. 56507-10-9](/img/structure/B13750569.png)
Zinc bis[butylbenzoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis[butylbenzoate]: is an organozinc compound with the chemical formula ( \text{Zn(C}{11}\text{H}{13}\text{O}_2)_2 ) It is a coordination complex where zinc is bonded to two butylbenzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc bis[butylbenzoate] can be synthesized through the reaction of zinc oxide or zinc acetate with butylbenzoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{ZnO} + 2 \text{C}{11}\text{H}{13}\text{O}2\text{H} \rightarrow \text{Zn(C}{11}\text{H}_{13}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of zinc bis[butylbenzoate] may involve a continuous flow process where zinc oxide and butylbenzoic acid are fed into a reactor. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Zinc bis[butylbenzoate] can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of zinc oxide and other oxidation products of butylbenzoate.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Zinc bis[butylbenzoate] can participate in substitution reactions where the butylbenzoate ligands are replaced by other ligands. This can be achieved using various reagents such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Zinc oxide and oxidized butylbenzoate derivatives.
Reduction: Reduced forms of butylbenzoate.
Substitution: New zinc complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Zinc bis[butylbenzoate] is used as a precursor in the synthesis of zinc-based metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and drug delivery due to their porous structures.
Biology: In biological research, zinc bis[butylbenzoate] is studied for its potential as a zinc source in various biochemical assays. Zinc is an essential trace element involved in numerous enzymatic processes.
Medicine: The compound’s potential in drug delivery systems is being explored, particularly in the context of zinc’s role in enzyme function and cellular processes.
Industry: Zinc bis[butylbenzoate] is used in the production of specialty coatings and as a catalyst in polymerization reactions. Its role in improving the thermal stability and mechanical properties of polymers is of particular interest.
Mécanisme D'action
The mechanism by which zinc bis[butylbenzoate] exerts its effects is primarily through the release of zinc ions. These ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The butylbenzoate ligands may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Zinc bis[acetate]: Another zinc coordination complex with acetate ligands.
Zinc bis[benzoate]: Similar to zinc bis[butylbenzoate] but with benzoate ligands instead of butylbenzoate.
Zinc bis[ethylhexanoate]: A zinc complex with ethylhexanoate ligands.
Uniqueness: Zinc bis[butylbenzoate] is unique due to the presence of butylbenzoate ligands, which provide distinct steric and electronic properties compared to other zinc carboxylates. This can influence its reactivity and applications, particularly in the context of catalysis and material science.
Propriétés
| 56507-10-9 | |
Formule moléculaire |
C22H26O4Zn |
Poids moléculaire |
419.8 g/mol |
Nom IUPAC |
zinc;2-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Zn/c2*1-2-3-6-9-7-4-5-8-10(9)11(12)13;/h2*4-5,7-8H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
YCJZPPOCCOJUGU-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=CC=CC=C1C(=O)[O-].CCCCC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)




![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
